molecular formula C12H15N5 B2472347 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine CAS No. 1368706-28-8

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine

Cat. No.: B2472347
CAS No.: 1368706-28-8
M. Wt: 229.287
InChI Key: XETSDGLIXBMMAB-UHFFFAOYSA-N
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Description

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine is a compound that features a piperazine ring substituted with a phenyl group, which is further substituted with a 1,2,4-triazole ring

Biochemical Analysis

Biochemical Properties

The 1,2,4-triazole ring in 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can influence various biochemical reactions, including enzyme inhibition or activation .

Cellular Effects

These effects can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The compound’s ability to interact with enzymes such as CYP-450 suggests it may be involved in various metabolic pathways .

Transport and Distribution

Its ability to interact with various biomolecules suggests it may be transported and distributed in a manner similar to other triazole compounds .

Subcellular Localization

Its ability to interact with various biomolecules suggests it may be localized in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-(4H-1,2,4-triazol-4-yl)aniline: A precursor in the synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine.

    1-(4-aminophenyl)piperazine: Another compound with a similar structure but different functional groups.

    1-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine: A structural isomer with the triazole ring in a different position.

Uniqueness

This compound is unique due to the presence of both the piperazine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-(1,2,4-triazol-4-yl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-3-12(17-9-14-15-10-17)4-2-11(1)16-7-5-13-6-8-16/h1-4,9-10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSDGLIXBMMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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